molecular formula C20H32Cl2Hf-2 B13732165 1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride

1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride

Cat. No.: B13732165
M. Wt: 521.9 g/mol
InChI Key: XGKYIBOCJVCTBG-UHFFFAOYSA-L
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Description

1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is an organometallic compound that combines the properties of cyclopentadiene derivatives with hafnium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride typically involves the reaction of 1-butyl-3-methylcyclopenta-1,3-diene with hafnium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

    Preparation of 1-butyl-3-methylcyclopenta-1,3-diene: This can be synthesized by reacting 3-tert-butylcyclopentenone with methyl magnesium bromide in diethyl ether under a nitrogen atmosphere.

    Reaction with Hafnium Tetrachloride: The prepared 1-butyl-3-methylcyclopenta-1,3-diene is then reacted with hafnium tetrachloride in a suitable solvent like toluene or THF (tetrahydrofuran) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key to industrial production is maintaining the purity and yield of the product, which is achieved through optimized reaction conditions and purification techniques such as distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The hafnium center can undergo substitution reactions with other ligands.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and phosphines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various hafnium complexes, while oxidation reactions can produce hafnium oxides .

Scientific Research Applications

1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride has several scientific research applications:

    Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Chemistry: It serves as a model compound for studying the behavior of hafnium complexes in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride involves the coordination of the cyclopentadiene ligand to the hafnium center. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar in structure but contains zirconium instead of hafnium.

    1-tert-butyl-3-methylcyclopenta-1,3-diene: A precursor in the synthesis of the hafnium compound.

Uniqueness

1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is unique due to the presence of hafnium, which imparts distinct catalytic properties compared to its zirconium counterpart. The hafnium center provides different electronic and steric effects, influencing the reactivity and stability of the compound .

Properties

Molecular Formula

C20H32Cl2Hf-2

Molecular Weight

521.9 g/mol

IUPAC Name

1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride

InChI

InChI=1S/2C10H16.2ClH.Hf/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2

InChI Key

XGKYIBOCJVCTBG-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Hf]

Origin of Product

United States

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